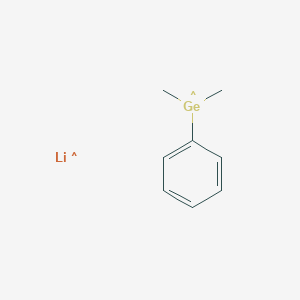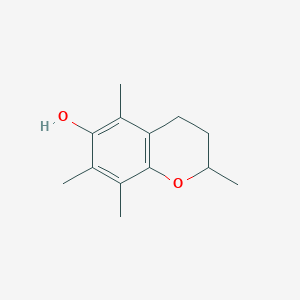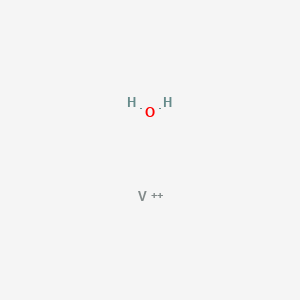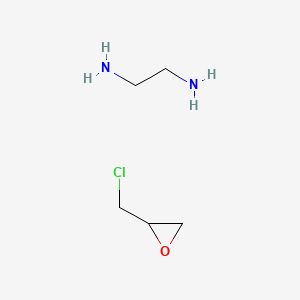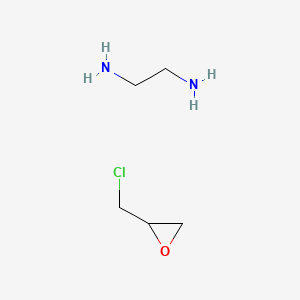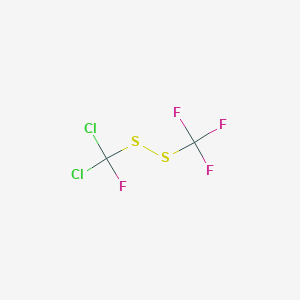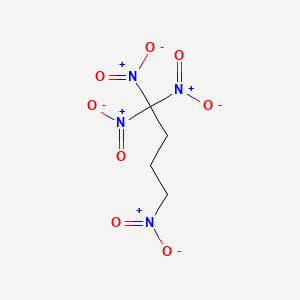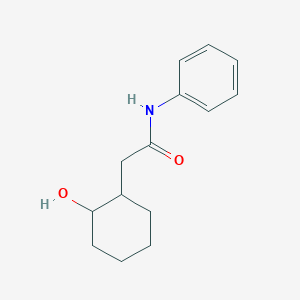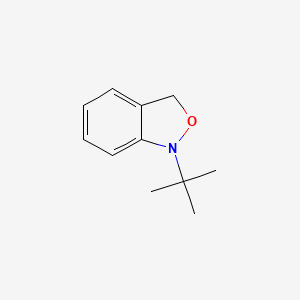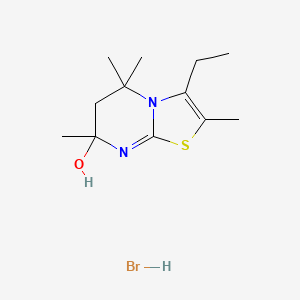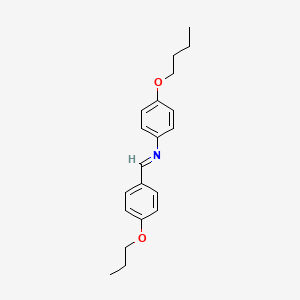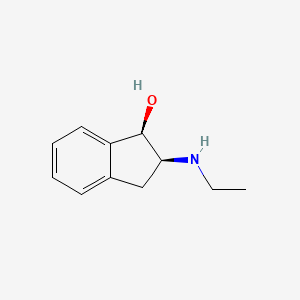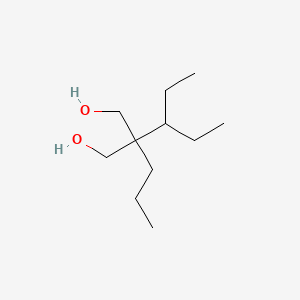
9-Diazo-9H-thioxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Diazo-9H-thioxanthene is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a thioxanthene core. Thioxanthene derivatives are known for their diverse applications in organic synthesis, photochemistry, and material science due to their unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Diazo-9H-thioxanthene typically involves the diazotization of thioxanthene derivatives. One common method includes the reaction of thioxanthene with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, under cold conditions to form the diazo compound .
Industrial Production Methods:
Types of Reactions:
1,3-Dipolar Cycloaddition: this compound undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles to form pyrazole derivatives.
Substitution Reactions: The diazo group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically involves the use of dipolarophiles such as alkenes or alkynes under mild heating conditions.
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products:
Pyrazole Derivatives: Formed from cycloaddition reactions.
Substituted Thioxanthenes: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
9-Diazo-9H-thioxanthene has found applications in various fields:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Medicine: Explored for its role in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization reactions.
Mecanismo De Acción
The mechanism of action of 9-Diazo-9H-thioxanthene involves the generation of reactive intermediates, such as carbenes, upon thermal or photochemical decomposition of the diazo group. These intermediates can then interact with various molecular targets, leading to the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
9-Diazo-9H-fluorene: Another diazo compound with similar reactivity but different structural properties.
Thioxanthone: A related compound used as a photocatalyst and in photochemical reactions.
Uniqueness: 9-Diazo-9H-thioxanthene is unique due to its thioxanthene core, which imparts distinct electronic properties and reactivity compared to other diazo compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
Propiedades
Número CAS |
23619-77-4 |
|---|---|
Fórmula molecular |
C13H8N2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
9-diazothioxanthene |
InChI |
InChI=1S/C13H8N2S/c14-15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H |
Clave InChI |
LSHYFRWUYRTWEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=[N+]=[N-])C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


